molecular formula C15H16ClNO2 B2368803 1-[1-(benzyloxy)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one CAS No. 793679-06-8

1-[1-(benzyloxy)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one

Cat. No.: B2368803
CAS No.: 793679-06-8
M. Wt: 277.75
InChI Key: PZXIRHHJWYDRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(benzyloxy)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one is a synthetic organic compound characterized by its unique structure, which includes a benzyloxy group attached to a dimethyl-substituted pyrrole ring and a chloroethanone moiety

Preparation Methods

The synthesis of 1-[1-(benzyloxy)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrole derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[1-(benzyloxy)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the chloroethanone moiety to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-[1-(benzyloxy)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one has found applications in various scientific fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic transformations.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: It is utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-[1-(benzyloxy)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one involves its interaction with specific molecular targets. The chloroethanone moiety can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The benzyloxy group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

1-[1-(benzyloxy)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one can be compared with similar compounds such as:

    1-(benzyloxy)-2,5-dimethyl-1H-pyrrole: Lacks the chloroethanone moiety, resulting in different reactivity and applications.

    2-chloro-1-(benzyloxy)-1H-pyrrole: Similar structure but with different substitution patterns, leading to variations in chemical behavior and biological activity.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

2-chloro-1-(2,5-dimethyl-1-phenylmethoxypyrrol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-11-8-14(15(18)9-16)12(2)17(11)19-10-13-6-4-3-5-7-13/h3-8H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXIRHHJWYDRQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1OCC2=CC=CC=C2)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.